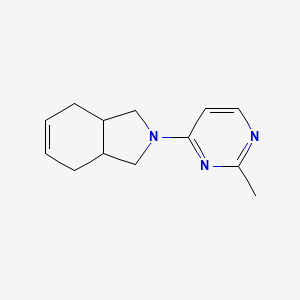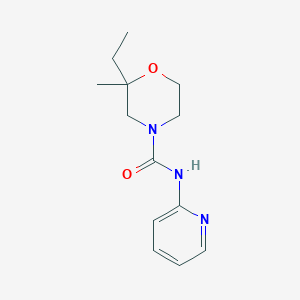
2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole is an organic compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential biological activity. In
Wirkmechanismus
The mechanism of action of 2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole is not fully understood. However, one study found that this compound may inhibit the activity of an enzyme involved in cancer cell growth. Another study found that this compound may inhibit the activity of a viral enzyme involved in viral replication.
Biochemical and Physiological Effects:
2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole has been found to have potential biochemical and physiological effects. One study found that this compound may induce apoptosis, or programmed cell death, in cancer cells. Another study found that this compound may have anti-inflammatory activity, as it was able to reduce the production of inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole in lab experiments is its potential biological activity. This compound has been found to have potential anticancer and antiviral activity, as well as potential use as a fluorescent probe for imaging biological systems. However, one limitation of using this compound in lab experiments is its limited availability, as it is not commercially available and must be synthesized in the lab.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole. One direction is to further explore its potential anticancer and antiviral activity, as well as its potential use as a fluorescent probe for imaging biological systems. Another direction is to further investigate its mechanism of action and potential biochemical and physiological effects. Additionally, future studies could focus on optimizing the synthesis method for this compound to increase its availability for use in lab experiments.
Synthesemethoden
The synthesis of 2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole can be achieved through a multistep process. One method involves the reaction of 2-methylpyrimidine-4-carboxylic acid with 1,3-cyclohexanedione in the presence of a catalyst to form the desired compound. Another method involves the reaction of 2-methylpyrimidine-4-carboxylic acid with 1,3-cyclohexanedione in the presence of a reducing agent to form the intermediate compound, which is then further reacted with an acid to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole has been studied for its potential use in scientific research. One study found that this compound has potential anticancer activity, as it was able to inhibit the growth of cancer cells in vitro. Another study found that this compound has potential antiviral activity, as it was able to inhibit the replication of a virus in vitro. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging biological systems.
Eigenschaften
IUPAC Name |
2-(2-methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-14-7-6-13(15-10)16-8-11-4-2-3-5-12(11)9-16/h2-3,6-7,11-12H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZQDJZEXXTTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CC3CC=CCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7633635.png)
![1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one](/img/structure/B7633642.png)
![N-(3-chlorophenyl)-2-(3-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoacetamide](/img/structure/B7633647.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone](/img/structure/B7633651.png)
![N-[1-(4-cyanophenyl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide](/img/structure/B7633666.png)
![[1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633672.png)
![3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7633674.png)
![5-[2-(2-Methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7633686.png)
![2-ethyl-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7633689.png)
![2-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]cyclohexane-1-carboxamide](/img/structure/B7633694.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B7633695.png)
![2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7633701.png)
![N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B7633709.png)
